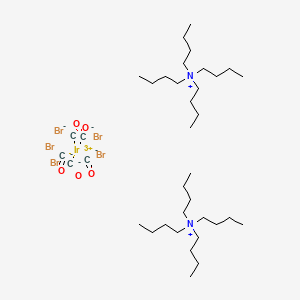

Bis(tetrabutylammonium) pentabromocarbonyliridate

Description

Properties

CAS No. |

94022-52-3 |

|---|---|

Molecular Formula |

C37H72Br5IrN2O5 |

Molecular Weight |

1216.7 g/mol |

IUPAC Name |

bromomethanone;iridium(3+);tetrabutylazanium |

InChI |

InChI=1S/2C16H36N.5CBrO.Ir/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5*2-1-3;/h2*5-16H2,1-4H3;;;;;;/q2*+1;5*-1;+3 |

InChI Key |

BRASDHABTVJQKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[C-](=O)Br.[Ir+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tetrabutylammonium) pentabromocarbonyliridate typically involves the reaction of iridium complexes with tetrabutylammonium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped to handle complex organometallic synthesis. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(tetrabutylammonium) pentabromocarbonyliridate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state iridium complexes.

Reduction: It can also be reduced to lower oxidation state species.

Substitution: Ligand substitution reactions are common, where the tetrabutylammonium or bromide ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(V) complexes, while substitution reactions can produce a variety of iridium-ligand complexes .

Scientific Research Applications

Bis(tetrabutylammonium) pentabromocarbonyliridate has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.

Industry: It is used in the development of advanced materials and as a precursor for other iridium-based compounds

Mechanism of Action

The mechanism by which bis(tetrabutylammonium) pentabromocarbonyliridate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Anion Complexity and Reactivity

- Peroxydisulfate : The S₂O₈²⁻ anion is a strong oxidizer, enabling applications in polymerization and electrochemical reactions. Its oxidizing power contrasts with the hypothesized catalytic (non-oxidative) role of the iridate anion.

- Tribromide : Br₃⁻ is a simpler anion used for electrophilic bromination. Its reactivity is less tunable compared to metal-centered anions like pentabromocarbonyliridate.

Cation-Anion Interactions

All listed compounds use tetrabutylammonium cations to stabilize large or reactive anions. The lipophilic cation enhances solubility in non-polar solvents, critical for phase-transfer catalysis . However, the peroxydisulfate’s hygroscopic nature limits its stability in humid environments , whereas tribromide’s air stability makes it practical for routine brominations .

Q & A

Q. How is Bis(tetrabutylammonium) pentabromocarbonyliridate synthesized and characterized in academic research?

Methodology : Synthesis typically involves reacting carbonyl iridium precursors with brominating agents in the presence of tetrabutylammonium salts. Characterization employs:

- IR Spectroscopy : To confirm carbonyl (C≡O) stretching frequencies (~2000–2100 cm⁻¹) and Br-Ir bonding .

- X-ray Crystallography : Resolves the octahedral geometry around the iridium center and confirms counterion coordination .

- Elemental Analysis : Validates stoichiometry, particularly bromine content, which is critical due to potential ligand loss during synthesis .

Q. What spectroscopic techniques are essential for verifying the compound’s structural integrity?

Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR identify tetrabutylammonium counterions, though Br and Ir atoms may cause signal broadening .

- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) transitions (~300–500 nm) to assess electronic structure .

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks, though fragmentation of the labile Br-Ir bonds requires low-energy ionization settings .

Q. What are the primary applications of this compound in catalysis research?

Methodology :

- Oxidation Reactions : Test catalytic efficiency in bromination or carbonyl activation using kinetic studies (e.g., turnover frequency, TOF).

- Electrochemical Studies : Cyclic voltammetry identifies redox-active Ir centers and stability under varying potentials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodology :

- Batch Consistency Analysis : Implement rigorous quality control (QC) protocols, such as:

Q. What experimental designs are optimal for studying its stability under reactive conditions?

Methodology :

- Controlled Degradation Studies : Expose the compound to light, heat, or moisture and track changes via:

- In Situ IR : Monitor carbonyl ligand loss or Br-Ir bond cleavage .

- X-ray Absorption Spectroscopy (XAS) : Probe local Ir coordination changes during degradation .

- Environmental Simulation : Use glovebox techniques to replicate anaerobic or humid conditions, referencing CRDC’s RDF2050108 guidelines on process control .

Q. How can computational modeling elucidate its electronic structure and reaction pathways?

Methodology :

Q. What strategies address contradictory data in catalytic performance across studies?

Methodology :

- Critical Literature Review : Reconcile differences by comparing reaction conditions (e.g., solvent polarity, temperature) and catalyst loading .

- Controlled Replication : Repeat prior experiments with standardized QC (e.g., peptide content analysis for counterion purity, as in ).

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables affecting catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.